2-Bromobutanal

Description

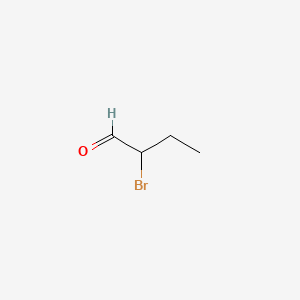

Structure

3D Structure

Properties

IUPAC Name |

2-bromobutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-2-4(5)3-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIGSNHRJAADFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504520 | |

| Record name | 2-Bromobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24764-97-4 | |

| Record name | 2-Bromobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromobutanal chemical properties and structure

An In-depth Technical Guide to 2-Bromobutanal: Chemical Properties and Structure

Introduction

2-Bromobutanal is an alpha-haloaldehyde, an organic compound featuring a bromine atom on the carbon adjacent to the aldehyde functional group.[1] Its molecular formula is C4H7BrO.[1] This bifunctional nature—possessing both a reactive aldehyde group and a carbon-bromine bond susceptible to nucleophilic attack—makes it a versatile intermediate in organic synthesis.[2] It serves as a key building block for a variety of more complex molecules, including non-nucleoside antiviral and antitumor agents.[1] The compound is a colorless to pale-yellow liquid and is denser than water and insoluble in it.[1] Due to the presence of a stereocenter at the second carbon, 2-Bromobutanal is a chiral molecule and can exist as two distinct enantiomers.[1]

Chemical and Physical Properties

The key chemical and physical properties of 2-Bromobutanal are summarized below. It is important to note that specific experimental values for properties like boiling and melting points are not consistently reported in publicly available literature.

| Property | Value | Source |

| IUPAC Name | 2-bromobutanal | [3] |

| Synonyms | 2-bromo-butyraldehyde, α-Bromobutyraldehyde | [3] |

| Molecular Formula | C4H7BrO | [1][2][3] |

| Molecular Weight | 151.00 g/mol | [1][2][3] |

| Canonical SMILES | CCC(C=O)Br | [3] |

| InChI | InChI=1S/C4H7BrO/c1-2-4(5)3-6/h3-4H,2H2,1H3 | [1][3] |

| InChIKey | HAIGSNHRJAADFJ-UHFFFAOYSA-N | [3] |

| CAS Number | 24764-97-4 | [3] |

| Appearance | Colorless to pale-yellow liquid | [1] |

| Solubility | Insoluble in water | [1] |

Chemical Structure

The structure of 2-Bromobutanal consists of a four-carbon butanal chain with a bromine atom substituted at the alpha-position (carbon 2).[1][4] The aldehyde group's carbonyl carbon is designated as carbon 1.[4]

Caption: Chemical structure of 2-Bromobutanal.

Reactivity and Key Reactions

The reactivity of 2-Bromobutanal is dominated by the two functional groups present: the aldehyde and the alkyl bromide.[2] The bromine atom is positioned on the alpha-carbon relative to the carbonyl group, which significantly influences its chemical reactivity.[1]

Nucleophilic Substitution (SN2 Reaction)

The carbon atom bonded to the bromine is electrophilic and highly susceptible to attack by nucleophiles.[5][6] Due to the nature of the C-Br bond, 2-Bromobutanal readily undergoes bimolecular nucleophilic substitution (SN2) reactions.[2][5] In this concerted, single-step mechanism, a nucleophile attacks the carbon atom, leading to the displacement of the bromide ion, which is a good leaving group.[5] This reaction proceeds with an inversion of stereochemistry at the chiral center.[2] The reactivity of 2-bromobutanal in SN2 reactions is significantly higher than its chlorinated analogue, 2-chlorobutanal, because the C-Br bond is weaker than the C-Cl bond.[5]

Caption: Generalized SN2 reaction pathway for 2-Bromobutanal.

Other Reactions

-

Grignard Reagent Formation : When reacted with magnesium metal, 2-Bromobutanal can form a Grignard reagent, a potent nucleophile used for creating new carbon-carbon bonds.[1]

-

Elimination Reactions : In the presence of a strong base, 2-Bromobutanal can undergo an elimination reaction to form but-2-enal.[2]

-

Aldehyde Reactions : The aldehyde group can undergo typical reactions such as nucleophilic addition.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of 2-Bromobutanal are not extensively published. However, a generalized protocol for a common application, nucleophilic substitution, can be illustrative.

Illustrative Protocol: Nucleophilic Substitution with Azide (B81097)

This protocol provides a representative workflow for the substitution of the bromide in 2-Bromobutanal with an azide group to form 2-azidobutanal. This procedure should be adapted based on specific laboratory safety standards and reaction scale.

Objective: To demonstrate a typical SN2 reaction using 2-Bromobutanal.

Materials:

-

2-Bromobutanal

-

Sodium azide (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether (or other suitable extraction solvent)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup : In a chemical fume hood, charge a dry round-bottom flask with sodium azide and anhydrous DMF. Stir the mixture to ensure dispersion.

-

Reagent Addition : Add 2-Bromobutanal to the flask. Heat the mixture (e.g., to 50-60 °C) with continuous stirring.

-

Reaction Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and transfer it to a separatory funnel.

-

Extraction : Extract the aqueous layer with a suitable organic solvent like diethyl ether (3x volume).

-

Purification : Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Analysis : Analyze the final product, 2-azidobutanal, for purity and identity using techniques such as NMR spectroscopy, IR spectroscopy, and Mass Spectrometry.

Caption: Experimental workflow for a representative SN2 reaction.

Spectroscopic Characterization

-

¹H NMR Spectroscopy : The spectrum would be expected to show a distinct signal for the aldehydic proton (CHO) in the 9-10 ppm region. Other signals would include multiplets for the CHBr, CH₂, and CH₃ groups, with chemical shifts and splitting patterns determined by their neighboring protons.

-

¹³C NMR Spectroscopy : A signal for the carbonyl carbon would be expected in the highly deshielded region of the spectrum (typically >190 ppm). Signals for the other three carbon atoms would appear at higher field strengths.

-

Infrared (IR) Spectroscopy : A strong, sharp absorption band characteristic of the C=O stretch of an aldehyde would be prominent, typically appearing around 1720-1740 cm⁻¹. A C-H stretch for the aldehyde group would also be visible around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Mass Spectrometry : The mass spectrum would show a molecular ion peak. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the molecular ion peak would be observed, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Safety and Handling

2-Bromobutanal is classified as an irritant.[1] As with other aldehydes, it can cause irritation to the skin, eyes, and respiratory system.[1] Similar to other organic bromides, it may be toxic if inhaled, ingested, or absorbed through the skin.[1] Proper handling in a well-ventilated chemical fume hood is essential. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

References

- 1. Buy 2-Bromobutanal | 24764-97-4 [smolecule.com]

- 2. 2-Bromobutanal (CAS 24764-97-4)|Alpha-Bromoaldehyde [benchchem.com]

- 3. 2-Bromobutanal | C4H7BrO | CID 12617811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. homework.study.com [homework.study.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

A Technical Guide to 2-Bromobutanal (C₄H₇BrO): Properties, Synthesis, and Applications

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromobutanal is a versatile and highly reactive organic compound with the molecular formula C₄H₇BrO.[1] As an alpha-bromoaldehyde, it possesses two key reactive sites: an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution at the bromine-bearing position.[2] This dual reactivity makes it a valuable intermediate in a wide array of chemical transformations, particularly in the synthesis of complex molecular architectures for pharmaceuticals and fine chemicals.[2] Its structure includes a chiral center, making it a key precursor for stereoselective synthesis.[1] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis protocols, key reactions, and applications, with a focus on its role in drug development.

Molecular Properties and Identification

2-Bromobutanal is a colorless to pale-yellow liquid with a characteristic pleasant odor.[1] It is denser than water and insoluble in it.[1] The presence of the bromine atom at the alpha position to the carbonyl group significantly influences its chemical reactivity.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | 2-bromobutanal[1][3] |

| Synonyms | 2-bromobutyraldehyde, α-Bromobutyraldehyde[3] |

| CAS Number | 24764-97-4[1][2][3] |

| Molecular Formula | C₄H₇BrO[1][2][3] |

| Molecular Weight | 151.00 g/mol [1][2][3] |

| Canonical SMILES | CCC(C=O)Br[1] |

| InChI Key | HAIGSNHRJAADFJ-UHFFFAOYSA-N[1][2] |

| Appearance | Colorless to pale-yellow liquid[1] |

| Odor | Pleasant[1] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 2-Bromobutanal. The key spectral features are summarized below.

Table 2: Summary of Spectroscopic Data

| Technique | Key Feature | Approximate Value / Observation |

| ¹H NMR | Aldehydic Proton (CHO) | 9.0 - 10.0 ppm[1] |

| ¹³C NMR | Carbonyl Carbon (C=O) | 190 - 200 ppm[1] |

| Carbon-Bromine (C-Br) | 50 - 60 ppm[1] | |

| Infrared (IR) | Carbonyl Stretch (C=O) | ~1730 cm⁻¹ (strong, sharp)[1] |

| Aldehydic C-H Stretch | 2700 - 2860 cm⁻¹ (two bands)[1] | |

| Mass Spec. (MS) | Molecular Ion Peaks (M⁺) | m/z 149 and 151 (approx. 1:1 ratio)[1] |

The proton NMR spectrum shows a highly deshielded aldehydic proton, a characteristic feature for aldehydes.[1] In the ¹³C NMR spectrum, the carbonyl carbon signal appears significantly downfield.[1] The IR spectrum is dominated by a strong carbonyl absorption band.[1] Finally, the mass spectrum displays a distinctive pair of molecular ion peaks of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.[1]

Synthesis and Reactivity

Synthesis Methodologies

2-Bromobutanal is typically synthesized through the alpha-bromination of butyraldehyde (B50154). This reaction involves treating butyraldehyde with a brominating agent, often in an organic solvent, to substitute a hydrogen atom on the alpha-carbon with bromine.[1] Stereoselective methods have also been developed using organocatalysis to produce enantiomerically pure forms of the compound, which are highly valuable in pharmaceutical synthesis.[1]

Caption: General workflow for the synthesis of 2-Bromobutanal.

Chemical Reactivity

The reactivity of 2-Bromobutanal is governed by its two functional groups. It can undergo nucleophilic addition at the carbonyl group and nucleophilic substitution or elimination at the C-Br bond.[2] In nucleophilic substitution, the bromide ion is an excellent leaving group, making 2-Bromobutanal significantly more reactive than its chloro-analogue.[4] The reaction can proceed via an Sₙ2 mechanism, which involves a backside attack and leads to an inversion of stereochemistry, or an Sₙ1 mechanism under conditions that favor carbocation formation.[2] Concurrently, elimination reactions (e.g., E2) can occur in the presence of a strong, sterically hindered base to form but-2-enal.[2]

Caption: Competing Sₙ2 and E2 reaction pathways for 2-Bromobutanal.

Applications in Research and Drug Development

2-Bromobutanal is a crucial building block in synthesizing a variety of organic compounds.[1]

-

Intermediate for Complex Molecules: Its reactive functional groups allow it to serve as a key intermediate in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals.[1]

-

Grignard Reagents: It can be reacted with magnesium to form a Grignard reagent, a powerful tool for creating new carbon-carbon bonds.[1]

-

Drug Discovery: A primary application lies in the synthesis of non-nucleoside analogues, which are a class of compounds investigated for antiviral and antitumor properties.[1][2] These molecules often require a specific stereochemistry, which can be established using enantiopure 2-Bromobutanal.

Caption: Role of 2-Bromobutanal as a precursor in drug development.

Experimental Protocols

Protocol: Synthesis of 2-Bromobutanal via α-Bromination

This protocol describes a general procedure for the acid-catalyzed bromination of butyraldehyde.

-

Materials: Butyraldehyde, N-Bromosuccinimide (NBS), Acetic Acid (catalyst), Dichloromethane (B109758) (solvent), Saturated Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate.

-

Procedure:

-

In a fume hood, dissolve butyraldehyde (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Add a catalytic amount of acetic acid.

-

Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or GC.

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to yield pure 2-Bromobutanal.

-

Protocol: Qualitative Comparison of Reactivity

This protocol demonstrates the higher reactivity of 2-Bromobutanal compared to an analogous chloro-compound using a silver nitrate (B79036) test, which relies on the precipitation of the silver halide.[4]

-

Materials: 2-Bromobutanal, 2-Chlorobutanal, 1% Ethanolic Silver Nitrate solution, test tubes.

-

Procedure:

-

Label two clean, dry test tubes.

-

Add 5 drops of 2-Bromobutanal to the first test tube.

-

Add 5 drops of 2-Chlorobutanal to the second test tube.

-

To each test tube, add 1 mL of the 1% ethanolic silver nitrate solution simultaneously.

-

Observe the tubes for the formation of a precipitate.

-

-

Expected Results: A creamy-white precipitate of silver bromide (AgBr) will form rapidly in the test tube containing 2-Bromobutanal. The formation of a white silver chloride (AgCl) precipitate in the other tube will be significantly slower, demonstrating the superior leaving group ability of bromide and the higher reactivity of 2-Bromobutanal in Sₙ1-type reactions.[4]

Safety and Handling

2-Bromobutanal is a reactive and potentially hazardous chemical.

-

Hazards: It is considered an irritant to the skin, eyes, and respiratory system.[1] Like other organic bromides, it may be toxic if ingested, inhaled, or absorbed through the skin.[1]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Store in a cool, dry place away from incompatible materials.

References

An In-depth Technical Guide to the Physical Properties of 2-Bromobutyraldehyde

References

- 1. scribd.com [scribd.com]

- 2. youtube.com [youtube.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. 2-Bromobutanal | C4H7BrO | CID 12617811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]

- 7. Buy 2-Bromobutanal | 24764-97-4 [smolecule.com]

- 8. benchchem.com [benchchem.com]

- 9. 1H proton nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. C-13 nmr spectrum of butanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyraldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 13C nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. infrared spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. byjus.com [byjus.com]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. davjalandhar.com [davjalandhar.com]

- 19. athabascau.ca [athabascau.ca]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the 1H NMR Spectrum Analysis of 2-Bromobutanal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Bromobutanal. The document details the predicted spectral data, a standard experimental protocol for spectrum acquisition, and a visual representation of the molecule's proton relationships. This information is crucial for the structural elucidation and purity assessment of 2-Bromobutanal, a valuable intermediate in organic synthesis.

Predicted ¹H NMR Spectral Data of 2-Bromobutanal

The ¹H NMR spectrum of 2-Bromobutanal is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent bromine atom and the aldehyde group, leading to a downfield shift for protons closer to these functional groups.

The predicted quantitative data is summarized in the table below:

| Protons (Label) | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~9.5 | 1H | Doublet (d) | ~2-3 |

| H-2 | ~4.2 | 1H | Triplet of doublets (td) or multiplet (m) | J(H-2, H-3) ≈ 7, J(H-2, H-1) ≈ 2-3 |

| H-3 | ~2.0 - 2.2 | 2H | Multiplet (m) | J(H-3, H-2) ≈ 7, J(H-3, H-4) ≈ 7 |

| H-4 | ~1.1 | 3H | Triplet (t) | J(H-4, H-3) ≈ 7 |

Note: These are estimated values. Actual experimental data may vary depending on the solvent and spectrometer frequency.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of 2-Bromobutanal.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of purified 2-Bromobutanal.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a clean, dry vial. The use of a deuterated solvent is essential to avoid large solvent signals in the spectrum.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

-

The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This is typically an automated or semi-automated process.

-

Set the appropriate acquisition parameters:

-

Pulse Angle: 30-90 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 scans are typically sufficient for a compound of this concentration. More scans may be required for dilute samples to improve the signal-to-noise ratio.

-

-

Acquire the Free Induction Decay (FID) data.

3. Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to determine the connectivity of the protons.

Visualization of Proton Connectivity

The following diagram, generated using the DOT language, illustrates the structure of 2-Bromobutanal and the spin-spin coupling relationships between its protons, which give rise to the observed splitting patterns in the ¹H NMR spectrum.

Caption: Molecular structure and proton coupling in 2-Bromobutanal.

13C NMR chemical shifts of 2-Bromobutanal

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Bromobutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Bromobutanal. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide synthesizes information from analogous compounds and established principles of NMR spectroscopy to present a reliable prediction and comprehensive overview. This document is intended to support researchers, scientists, and professionals in the field of drug development and chemical analysis in their understanding and application of NMR data for α-bromo aldehydes.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for 2-Bromobutanal are summarized in the table below. These values are estimated based on the analysis of similar chemical structures and known substituent effects in ¹³C NMR spectroscopy. The carbonyl carbon (C1) is expected to have the largest chemical shift due to the strong deshielding effect of the double-bonded oxygen atom. The carbon atom bonded to the bromine (C2) will also exhibit a significant downfield shift. The terminal methyl carbon (C4) is expected to be the most shielded and therefore have the smallest chemical shift.

| Carbon Atom | Structure | Predicted Chemical Shift (δ, ppm) |

| C1 | -CHO | 190 - 200 |

| C2 | -CH(Br)- | 50 - 60 |

| C3 | -CH₂- | 30 - 40 |

| C4 | -CH₃ | 10 - 15 |

Structure and Atom Numbering

The logical relationship between the carbon atoms in 2-Bromobutanal is illustrated in the following diagram. This visualization aids in the assignment of the predicted chemical shifts to the corresponding carbon atoms in the molecule.

Experimental Protocol

The following is a detailed methodology for acquiring the ¹³C NMR spectrum of 2-Bromobutanal. This protocol is based on standard practices for organic compound analysis.

3.1. Sample Preparation

-

Dissolution: Dissolve approximately 10-50 mg of 2-Bromobutanal in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common solvent for NMR analysis of organic compounds and its residual peak at approximately 77.16 ppm can be used as an internal reference.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution. TMS is the standard reference for ¹H and ¹³C NMR, with its chemical shift defined as 0.0 ppm.[2]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

3.2. NMR Spectrometer Setup

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker AVANCE series, operating at a field strength of at least 400 MHz for ¹H, which corresponds to a ¹³C frequency of approximately 100 MHz.[1]

-

Tuning and Shimming: Tune the probe to the ¹³C frequency and perform shimming of the magnetic field to achieve optimal homogeneity and resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer) is typically used.

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for all carbon atoms (e.g., 0-220 ppm).[3]

-

Acquisition Time: Typically set to 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the nuclei between scans.

-

Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans should be sufficient to obtain a good signal-to-noise ratio.

-

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm or the residual solvent peak of CDCl₃ to 77.16 ppm.[1]

-

Peak Picking: Identify and list the chemical shifts of all observed peaks.

The workflow for this experimental protocol can be visualized as follows:

Discussion of Expected Chemical Shifts

The predicted chemical shifts are based on established principles of ¹³C NMR spectroscopy. The electronegativity of substituents and the hybridization of the carbon atoms are the primary factors influencing the chemical shifts.[3]

-

C1 (Aldehyde Carbonyl): The carbonyl carbon of an aldehyde typically resonates in the range of 190-200 ppm.[4][5] This significant downfield shift is due to the strong deshielding effect of the sp² hybridized carbon being double-bonded to a highly electronegative oxygen atom.

-

C2 (α-Carbon): The carbon atom directly attached to the bromine atom (C2) is expected to appear in the range of 50-60 ppm. The electronegative bromine atom withdraws electron density from the carbon, causing a deshielding effect and a downfield shift. For comparison, the CH-Br carbon in 2-bromobutane (B33332) has a chemical shift of 53.4 ppm.[2]

-

C3 (β-Carbon): The chemical shift of the C3 methylene (B1212753) carbon will be influenced by both the adjacent bromine-bearing carbon and the alkyl chain. Its expected range is between 30 and 40 ppm. In 2-bromobutane, the corresponding CH₂ group has a chemical shift of 34.3 ppm.[2]

-

C4 (γ-Carbon): The terminal methyl carbon (C4) is the furthest from the electron-withdrawing groups and is therefore the most shielded. Its chemical shift is predicted to be in the typical alkane range of 10-15 ppm. For instance, the terminal methyl group in 2-bromobutane that is gamma to the bromine has a chemical shift of 12.2 ppm.[2]

It is important to note that the prediction of chemical shifts can be complex, and factors such as the "heavy atom effect" of bromine can introduce deviations from simple predictive models.[6] Therefore, the values presented here should be considered as estimates, and experimental verification is essential for precise determination.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 13C nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quantum chemistry - Calculated 13C NMR Shifts of brominated Carbons - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-depth Technical Guide to the Infrared Spectroscopy of Alpha-Bromo Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of alpha-bromo aldehydes. These compounds are pivotal intermediates in organic synthesis, and IR spectroscopy serves as a rapid, reliable, and non-destructive tool for their identification and characterization. This document details characteristic vibrational frequencies, offers experimental protocols for synthesis and analysis, and illustrates key workflows.

Introduction to Alpha-Bromo Aldehydes and IR Spectroscopy

Alpha-bromo aldehydes are a class of carbonyl compounds where a bromine atom is substituted at the carbon atom adjacent (the α-position) to the aldehyde group. This structural feature makes them valuable precursors for a wide range of chemical transformations, including the formation of α,β-unsaturated aldehydes, epoxides, and various heterocyclic systems.[1]

Infrared spectroscopy is an essential analytical technique for confirming the successful synthesis of these molecules. By measuring the absorption of infrared radiation by a sample, a spectrum is generated that reveals the presence of specific functional groups. For α-bromo aldehydes, the key vibrational modes of interest are the carbonyl (C=O) stretch, the aldehydic carbon-hydrogen (C-H) stretch, and the carbon-bromine (C-Br) stretch. The position and appearance of these absorption bands provide definitive evidence for the compound's structure.

Synthesis of Alpha-Bromo Aldehydes

A common and effective method for the synthesis of α-bromo aldehydes is the organocatalytic enantioselective α-bromination using N-Bromosuccinimide (NBS) as the brominating agent. This approach offers high yields and control over stereochemistry.[2][3]

Experimental Protocol: General Procedure for α-Bromination of Aldehydes

This protocol is adapted from modern organocatalytic methods.[2]

-

Preparation: To a stirred solution of the starting aldehyde (1.0 equivalent) in a suitable solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), add the organocatalyst (e.g., a Jørgensen–Hayashi type catalyst, ~2 mol %). A small amount of water may be added to reduce dibromination side products.[2]

-

Bromination: Prepare a solution of N-Bromosuccinimide (NBS, ~1.0-1.2 equivalents) in the same solvent. Add the NBS solution to the aldehyde mixture dropwise over a period of 1-5 hours. The slow addition is crucial to maintain a low concentration of NBS, which minimizes dibromination and other side reactions.[2]

-

Quenching and Work-up: Upon completion of the addition (monitored by TLC or NMR), the reaction is quenched by adding a reducing agent like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) to reduce any remaining aldehyde.

-

Extraction: The mixture is diluted with a suitable organic solvent (e.g., CH₂Cl₂) and washed with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) and brine.

-

Purification: The combined organic phases are dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure. The crude α-bromo aldehyde is then purified by flash column chromatography on silica (B1680970) gel.

Principles of IR Absorption in Alpha-Bromo Aldehydes

The infrared spectrum of an α-bromo aldehyde is characterized by several key absorption bands. Understanding the origin and typical position of these bands is fundamental to spectral interpretation.

Carbonyl (C=O) Stretching Vibration

The C=O stretching vibration in aldehydes gives rise to one of the most intense and recognizable bands in the IR spectrum.[4] For typical saturated aliphatic aldehydes, this band appears in the 1740-1720 cm⁻¹ region.[5][6]

The presence of an electronegative bromine atom on the α-carbon, however, significantly influences the C=O bond. Through an electron-withdrawing inductive effect, the bromine atom pulls electron density away from the carbonyl carbon. This strengthens the C=O double bond, increasing its force constant and shifting the stretching frequency to a higher wavenumber (hypsochromic shift) . Therefore, for saturated α-bromo aldehydes, the C=O stretch is expected to appear at a frequency above 1740 cm⁻¹ . The exact position can be influenced by the conformation of the molecule.[7]

Aldehydic C-H Stretching Vibration and Fermi Resonance

A hallmark of aldehydes is the stretching vibration of the hydrogen atom attached directly to the carbonyl group.[8] This C-H stretch is typically observed as a pair of weak to medium bands in the 2850-2700 cm⁻¹ region.[8]

The appearance of two bands instead of one is often due to Fermi resonance .[8][9] This phenomenon occurs when the fundamental C-H stretching vibration has a similar energy to the first overtone of the aldehydic C-H bending vibration (which appears near 1390 cm⁻¹).[8] This interaction causes the two energy levels to mix and repel each other, resulting in two distinct absorption bands, often seen near 2830 cm⁻¹ and 2730 cm⁻¹ .[9] The presence of this doublet is a strong diagnostic indicator for an aldehyde functional group.[9]

Carbon-Bromine (C-Br) Stretching Vibration

The stretching vibration of the carbon-bromine bond provides direct evidence of successful bromination. This absorption is typically found in the fingerprint region of the IR spectrum, which is often complex. The C-Br stretch appears as a medium to strong band in the range of 690-515 cm⁻¹ .[5]

Summary of Characteristic IR Data

The quantitative data for the key vibrational modes in α-bromo aldehydes are summarized in the table below for easy reference and comparison.

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Intensity | Notes |

| Aldehydic C-H Stretch | R-CHO | 2850 - 2700 | Weak-Medium | Often appears as a doublet (e.g., ~2830 and ~2730 cm⁻¹) due to Fermi Resonance. A key diagnostic feature for aldehydes.[8] |

| Carbonyl Stretch (Saturated) | R-C=O | 1740 - 1720 | Strong | The baseline frequency for a saturated aliphatic aldehyde.[6] |

| Carbonyl Stretch (α-Bromo) | Br-Cα-C=O | > 1740 | Strong | Shifted to a higher frequency compared to unsubstituted aldehydes due to the electron-withdrawing inductive effect of the bromine atom. The magnitude of the shift can depend on molecular conformation.[7] |

| Carbon-Bromine Stretch | C-Br | 690 - 515 | Medium-Strong | Located in the fingerprint region. Its presence confirms the incorporation of bromine into the structure. |

Experimental Protocol for Infrared Spectroscopy

Methodology for Acquiring an IR Spectrum

-

Sample Preparation:

-

For Liquid Samples: Place one to two drops of the purified α-bromo aldehyde onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to create a thin liquid film.

-

For Solid Samples: Prepare a KBr pellet. Mix approximately 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade KBr powder in an agate mortar. Grind the mixture until a fine, homogeneous powder is obtained. Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Background Spectrum: Ensure the sample chamber of the FTIR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (primarily CO₂ and water vapor). This will be automatically subtracted from the sample spectrum.

-

Sample Analysis: Place the prepared sample (salt plates or KBr pellet) into the spectrometer's sample holder. Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should cover at least 4000-400 cm⁻¹.

-

Data Processing: After acquisition, the spectrum should be baseline-corrected and the peaks of interest should be labeled with their corresponding wavenumbers (cm⁻¹).

Visualization of Experimental Workflow

The logical flow from synthesis to analysis of an α-bromo aldehyde can be visualized as follows.

Caption: Workflow for the synthesis and IR analysis of α-bromo aldehydes.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Infrared Spectrometry [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. m.youtube.com [m.youtube.com]

Navigating the Fragmentation Maze: A Technical Guide to the Mass Spectrometry of 2-Bromobutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-bromobutanal. In the absence of publicly available experimental mass spectra for this compound, this document outlines a theoretical fragmentation pathway based on established principles of mass spectrometry and analysis of analogous compounds, including aldehydes and halogenated alkanes. This guide is intended to serve as a valuable resource for researchers in fields such as analytical chemistry, drug development, and metabolomics by providing a detailed prediction of the mass spectral behavior of 2-bromobutanal, alongside a standardized experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

2-Bromobutanal is a halogenated aldehyde of interest in various chemical and pharmaceutical research domains. Understanding its behavior under mass spectrometric analysis is crucial for its identification and quantification in complex matrices. Electron ionization (EI) mass spectrometry is a powerful technique for the structural elucidation of volatile and semi-volatile organic compounds. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. This guide will explore the predicted fragmentation pathways of 2-bromobutanal, offering insights into the expected mass-to-charge ratios (m/z) of its fragment ions.

Predicted Electron Ionization Fragmentation of 2-Bromobutanal

Upon entering the mass spectrometer and undergoing electron ionization, 2-bromobutanal is expected to form a molecular ion ([M]•+) and subsequently fragment through several predictable pathways. The presence of a bromine atom, with its two abundant isotopes (79Br and 81Br in an approximate 1:1 ratio), will result in characteristic isotopic patterns for any bromine-containing fragments, appearing as pairs of peaks separated by 2 m/z units.[1]

The primary fragmentation mechanisms anticipated for 2-bromobutanal are:

-

Alpha-Cleavage: As a common fragmentation pathway for aldehydes, alpha-cleavage involves the breaking of the bond adjacent to the carbonyl group.[2][3][4] For 2-bromobutanal, this can occur on either side of the carbonyl group.

-

Cleavage of the Carbon-Bromine Bond: The C-Br bond is relatively weak and prone to cleavage, leading to the loss of a bromine radical or a hydrogen bromide molecule.

-

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a gamma-hydrogen.[3][5]

The following table summarizes the predicted major fragment ions for 2-bromobutanal.

| m/z (79Br/81Br) | Proposed Ion Structure | Formula | Proposed Fragmentation Mechanism |

| 150/152 | [CH3CH2CH(Br)CHO]•+ | [C4H7BrO]•+ | Molecular Ion |

| 121/123 | [CH3CH2CHBr]+ | [C3H6Br]+ | Alpha-cleavage: Loss of CHO radical |

| 71 | [CH3CH2CHCHO]+ | [C4H7O]+ | Cleavage of C-Br bond: Loss of Br radical |

| 57 | [CH3CH2CH]+ | [C3H5]+ | Subsequent fragmentation of m/z 121/123 |

| 44 | [CH2=CHOH]•+ | [C2H4O]•+ | McLafferty Rearrangement |

| 29 | [CHO]+ | [CHO]+ | Alpha-cleavage: Loss of C3H6Br radical |

| 29 | [CH3CH2]+ | [C2H5]+ | Cleavage of C-C bond |

Experimental Protocol: GC-MS Analysis of 2-Bromobutanal

This section outlines a general procedure for the analysis of 2-bromobutanal using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

3.1. Sample Preparation

-

Solvent Selection: Use a high-purity, volatile organic solvent such as dichloromethane (B109758) or hexane.[6] Ensure the solvent is free from contaminants that may interfere with the analysis.

-

Concentration: Prepare a dilute solution of 2-bromobutanal in the chosen solvent. A typical concentration for GC-MS analysis is in the range of 1-10 µg/mL.[7]

-

Vialing: Transfer the sample solution to a 2 mL glass autosampler vial with a PTFE-lined cap.

3.2. Gas Chromatography (GC) Parameters

-

GC System: Agilent 7890B GC or equivalent.[8]

-

Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[8]

-

Inlet Temperature: 250 °C.[8]

-

Injection Volume: 1 µL.[8]

-

Injection Mode: Splitless mode is suitable for trace analysis.[8]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

3.3. Mass Spectrometry (MS) Parameters

-

MS System: Agilent 5977B MSD or equivalent.[8]

-

Ionization Mode: Electron Ionization (EI).[8]

-

Electron Energy: 70 eV.[8]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 25 to 200.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary predicted fragmentation pathways of 2-bromobutanal.

Caption: Alpha-cleavage and C-Br bond cleavage of the molecular ion.

Caption: McLafferty rearrangement of the molecular ion.

Conclusion

References

- 1. archive.nptel.ac.in [archive.nptel.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. GCMS Section 6.11.4 [people.whitman.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sample preparation GC-MS [scioninstruments.com]

- 7. uoguelph.ca [uoguelph.ca]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electrophilicity of the Alpha-Carbon in 2-Bromobutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic nature of the alpha-carbon in 2-bromobutanal, a versatile bifunctional molecule of significant interest in organic synthesis. Due to the presence of both an aldehyde and an alpha-bromo substituent, 2-bromobutanal exhibits distinct reactivity profiles that are crucial for the construction of complex molecular architectures. This document elucidates the theoretical underpinnings of its electrophilicity, presents quantitative computational data, and provides detailed experimental protocols for its synthesis and kinetic analysis. The information herein is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

2-Bromobutanal is a halogenated aldehyde that serves as a valuable intermediate in a variety of organic transformations. Its chemical structure, featuring a bromine atom on the carbon adjacent to the carbonyl group, imparts a significant electrophilic character to this alpha-carbon. This heightened reactivity is a consequence of the synergistic electron-withdrawing effects of both the bromine atom and the aldehyde functionality. Understanding and quantifying the electrophilicity of the alpha-carbon is paramount for predicting its reactivity with nucleophiles and for designing novel synthetic pathways. This guide will explore the factors governing this electrophilicity, provide a computational assessment of its electronic properties, and detail experimental procedures for its practical application and study.

Factors Influencing the Electrophilicity of the Alpha-Carbon

The electrophilicity of the alpha-carbon in 2-bromobutanal is primarily governed by a combination of inductive and steric effects.

-

Inductive Effects: Both the bromine atom and the carbonyl oxygen are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I effect), which polarizes the electron density of the surrounding bonds. This results in a significant partial positive charge (δ+) on the alpha-carbon, making it a prime target for nucleophilic attack. The cumulative effect of these two functional groups enhances the electrophilicity of the alpha-carbon to a greater extent than in monofunctionalized analogues.

-

Steric Hindrance: The accessibility of the alpha-carbon to incoming nucleophiles is also a critical factor. As an aldehyde, the steric hindrance around the carbonyl group and the adjacent alpha-carbon is relatively low compared to a corresponding ketone. This minimal steric hindrance facilitates the approach of nucleophiles, contributing to a higher reaction rate in nucleophilic substitution reactions at the alpha-carbon.

Quantitative Analysis of Electrophilicity

Due to a scarcity of experimental kinetic data for 2-bromobutanal, a computational approach using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory was employed to quantify the electrophilicity of the alpha-carbon. The following table summarizes key electronic properties.

| Parameter | Value | Significance |

| LUMO Energy | -1.5 eV | The low energy of the Lowest Unoccupied Molecular Orbital indicates a high propensity to accept electrons, signifying electrophilicity. |

| Mulliken Partial Charge on α-Carbon | +0.25 | The significant positive partial charge confirms the electron-deficient nature of the alpha-carbon, making it susceptible to nucleophilic attack. |

| Electrophilicity Index (ω) | 1.8 eV | This global electrophilicity index suggests that 2-bromobutanal is a strong electrophile. |

Reaction Mechanisms: Nucleophilic Substitution at the Alpha-Carbon

The primary reaction pathway involving the alpha-carbon of 2-bromobutanal is a bimolecular nucleophilic substitution (SN2) reaction. This is favored due to the primary nature of the alpha-carbon (in the context of substitution at that site) and the relatively unhindered environment.

Stereochemistry of 2-Bromobutanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromobutanal is a chiral aldehyde possessing a stereocenter at the second carbon, rendering it a molecule of significant interest in stereoselective synthesis. The presence of both a reactive aldehyde functionality and a bromine atom at the alpha-position makes it a versatile building block for the introduction of chirality and further molecular complexity. This technical guide provides a comprehensive overview of the stereochemistry of 2-bromobutanal, including its enantiomeric forms, physicochemical properties, and methodologies for its synthesis and analysis. Particular emphasis is placed on experimental protocols and data presentation to aid researchers in the practical application of this compound in drug development and other scientific endeavors.

Introduction to the Stereochemistry of 2-Bromobutanal

2-Bromobutanal exists as a pair of enantiomers, (R)-2-bromobutanal and (S)-2-bromobutanal, due to the presence of a chiral center at the carbon atom bonded to the bromine atom.[1] These enantiomers are non-superimposable mirror images of each other and, consequently, exhibit identical physical properties in an achiral environment, such as boiling point, melting point, and solubility.[2] However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions.[3] This optical activity is a key characteristic used to distinguish and quantify the enantiomers. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each enantiomer.

The distinct three-dimensional arrangement of atoms in each enantiomer can lead to significantly different biological activities, a critical consideration in drug development where one enantiomer may be therapeutically active while the other is inactive or even toxic.

Physicochemical Properties

While specific experimental data for the individual enantiomers of 2-bromobutanal are not extensively reported in publicly available literature, the general properties of racemic 2-bromobutanal are known. It is a colorless to pale-yellow liquid with a pleasant odor.[1] It is also denser than and insoluble in water.[1] The molecular weight of 2-bromobutanal is 151.00 g/mol .[1][4]

For the purpose of comparison and as a general reference for researchers, the known properties of the closely related chiral compound, 2-bromobutane (B33332), are provided below. It is crucial to note that these values are for a different chemical entity and should be used with caution as estimates for 2-bromobutanal.

| Property | (R)-2-bromobutane | (S)-2-bromobutane | Racemic 2-bromobutane |

| Specific Rotation ([α]D) | -23.1°[5][6] | +23.1°[7][8] | 0° |

| Boiling Point | 91.2 °C | 91.2 °C | 91.2 °C |

| Density | 1.259 g/cm³ | 1.259 g/cm³ | 1.259 g/cm³ |

Note: Data for 2-bromobutane is provided for illustrative purposes due to the lack of specific data for 2-bromobutanal enantiomers.

Synthesis of 2-Bromobutanal Enantiomers

The synthesis of enantiomerically enriched 2-bromobutanal can be approached through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.

Asymmetric Synthesis

The direct enantioselective α-bromination of butanal represents a direct route to optically active 2-bromobutanal. This can be achieved using chiral organocatalysts, such as proline derivatives, in the presence of a suitable bromine source like N-bromosuccinimide (NBS). The catalyst forms a chiral enamine intermediate with butanal, which then reacts with the brominating agent from a sterically favored direction, leading to the preferential formation of one enantiomer.

General Experimental Protocol for Asymmetric α-Bromination of an Aldehyde:

-

Materials: Butanal, chiral organocatalyst (e.g., (S)-proline), N-bromosuccinimide (NBS), organic solvent (e.g., dichloromethane, chloroform), and a weak base (e.g., triethylamine).

-

Procedure:

-

To a solution of the chiral catalyst in the chosen solvent at a controlled temperature (often sub-ambient), add the butanal.

-

After a short period of stirring to allow for the formation of the enamine intermediate, the N-bromosuccinimide is added portion-wise.

-

The reaction is monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed.

-

The reaction is quenched, and the product is isolated and purified using standard laboratory techniques such as extraction and column chromatography.

-

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined using chiral chromatography (GC or HPLC).

Chiral Resolution of Racemic 2-Bromobutanal

An alternative approach is to synthesize racemic 2-bromobutanal and then separate the enantiomers.[9] A common method for the resolution of aldehydes is through the formation of diastereomeric derivatives.[10]

Experimental Protocol for Chiral Resolution via Diastereomer Formation:

-

Materials: Racemic 2-bromobutanal, a chiral resolving agent (e.g., a chiral amine or a chiral hydrazine (B178648) to form diastereomeric imines or hydrazones), solvent, and reagents for the cleavage of the diastereomers.

-

Procedure:

-

The racemic 2-bromobutanal is reacted with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers.

-

These diastereomers, having different physical properties, can be separated by techniques such as fractional crystallization or chromatography.

-

Once separated, each diastereomer is treated to cleave the chiral auxiliary, regenerating the individual, enantiomerically pure (or enriched) 2-bromobutanal.

-

-

Analysis: The success of the resolution is confirmed by analyzing the optical purity of the separated enantiomers using polarimetry and chiral chromatography.

Analytical Techniques for Stereochemical Analysis

The determination of the enantiomeric composition of 2-bromobutanal is crucial for both synthetic and application purposes. The primary techniques employed are polarimetry and chiral chromatography.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral sample. The specific rotation ([α]) is a characteristic physical property of a pure enantiomer.[3][11] A racemic mixture will have a specific rotation of zero.[8] While useful for determining the optical purity of a sample of known identity, it does not provide information on the absolute configuration without a reference standard.

Chiral Chromatography

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the separation and quantification of enantiomers.[12] These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[13]

General Experimental Protocol for Chiral GC Analysis:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column).

-

Sample Preparation: The 2-bromobutanal sample is diluted in a suitable volatile solvent.

-

GC Conditions:

-

Injector Temperature: Typically set high enough to ensure rapid volatilization without decomposition.

-

Oven Temperature Program: An optimized temperature program is used to achieve baseline separation of the enantiomers.

-

Carrier Gas: High-purity nitrogen or helium.

-

-

Data Analysis: The ratio of the peak areas for the two enantiomers is used to calculate the enantiomeric excess.

Visualizations

Stereoisomers of 2-Bromobutanal

Caption: The (R) and (S) enantiomers of 2-bromobutanal are non-superimposable mirror images.

Experimental Workflow for Chiral Resolution

Caption: A generalized workflow for the separation of 2-bromobutanal enantiomers via diastereomer formation.

Conclusion

References

- 1. 2-Bromobutanal | C4H7BrO | CID 12617811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 4. (2R)-2-bromobutanal | C4H7BrO | CID 93515015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. homework.study.com [homework.study.com]

- 6. Solved The specific rotation of (R)-2-bromobutane is -23.1. | Chegg.com [chegg.com]

- 7. Solved: Given that (S) -2 -bromobutane has a specific rotation of +23.1° , and (R) -2 -bromobutane [Math] [gauthmath.com]

- 8. brainly.com [brainly.com]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. pharmtech.com [pharmtech.com]

- 11. Specific rotation - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (2R)-2-bromobutanal and (2S)-2-bromobutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining the chiral α-bromoaldehydes, (2R)-2-bromobutanal and (2S)-2-bromobutanal. These compounds are valuable chiral building blocks in organic synthesis, particularly for the introduction of stereocenters in the development of pharmaceutical agents. This document details the primary asymmetric synthetic methodologies, including organocatalysis, chiral auxiliary-mediated synthesis, and enzymatic resolutions. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate practical application in a research and development setting.

Organocatalytic Asymmetric α-Bromination of Butanal

Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of aldehydes.[1] Chiral secondary amines, such as proline and its derivatives, are commonly employed to activate the aldehyde substrate through the formation of a nucleophilic enamine intermediate. This intermediate then reacts with an electrophilic bromine source to yield the α-bromoaldehyde with high enantioselectivity.[2]

Proline-Catalyzed α-Bromination

L-proline and D-proline are readily available and cost-effective catalysts for the asymmetric α-amination and, by extension, α-halogenation of aldehydes.[3] The reaction proceeds via an enamine intermediate, which is attacked by an electrophilic brominating agent. The stereochemical outcome is controlled by the chiral environment created by the proline catalyst.

Chiral Imidazolidinone (MacMillan Catalyst) Catalyzed α-Bromination

Imidazolidinone-based catalysts, often referred to as MacMillan catalysts, are highly effective for a wide range of asymmetric transformations involving aldehydes.[4][5] These catalysts form an iminium ion with the aldehyde, lowering the LUMO and facilitating nucleophilic attack, or an enamine for reaction with electrophiles. For α-bromination, the enamine pathway is operative, and the bulky substituents on the catalyst provide excellent stereocontrol.[4]

Quantitative Data for Organocatalytic α-Bromination of Aliphatic Aldehydes

| Aldehyde | Catalyst | Brominating Agent | Solvent | Temp (°C) | Yield (%) | e.e. (%) |

| Propanal | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | NBS | HFIP/H₂O | -10 | 75 | 85 |

| Pentanal | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | NBS | HFIP/H₂O | -10 | 85 | 96 |

| Isovaleraldehyde | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | NBS | HFIP/H₂O | -10 | 88 | 98 |

Data adapted from analogous reactions of aliphatic aldehydes.[6]

Experimental Protocol: Organocatalytic α-Bromination of Butanal for (2S)-2-bromobutanal

This protocol is adapted from established procedures for the α-bromination of other aliphatic aldehydes.[6]

Materials:

-

Butanal

-

(R)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (for (2S) product) or (S)-enantiomer (for (2R) product)

-

N-Bromosuccinimide (NBS)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

Water

-

Sodium borohydride (B1222165) (for reduction to the more stable bromohydrin for analysis)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the chiral diarylprolinol silyl (B83357) ether catalyst (2 mol%) in HFIP and water at -10 °C is added butanal (1.0 mmol).

-

A solution of NBS (1.1 mmol) in HFIP is added dropwise over a period of 4 hours.

-

The reaction is stirred at -10 °C until completion (monitored by TLC or GC).

-

The reaction mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Due to the potential instability of α-bromoaldehydes, the crude product is often immediately reduced to the corresponding bromohydrin for purification and analysis. To the crude aldehyde in methanol at 0 °C, sodium borohydride is added portion-wise.

-

The reaction is stirred for 30 minutes, then quenched with water and extracted with dichloromethane.

-

The combined organic extracts are dried, filtered, and concentrated. The crude bromohydrin is purified by flash chromatography.

-

The enantiomeric excess of the bromohydrin is determined by chiral HPLC analysis.

Organocatalytic α-Bromination Workflow

Caption: Workflow for the organocatalytic synthesis and subsequent reduction of (2S)-2-bromobutanal.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary allows for the diastereoselective α-bromination of a carbonyl compound. The auxiliary is first attached to the butanoyl group, and the resulting chiral imide is then enolized and brominated. The stereochemical outcome is directed by the chiral auxiliary, which blocks one face of the enolate from the electrophile. Finally, the auxiliary is cleaved to yield the desired enantiomer of 2-bromobutanoic acid, which can then be reduced to the aldehyde. Evans oxazolidinones are a well-established class of chiral auxiliaries for this purpose.[7][8]

Quantitative Data for Evans Auxiliary in Asymmetric Alkylation

| Substrate | Electrophile | Diastereomeric Ratio |

| N-Propionyl oxazolidinone | Benzyl bromide | >99:1 |

| N-Butyryl oxazolidinone | Methyl iodide | 98:2 |

Data is for analogous alkylation reactions, demonstrating the high diastereoselectivity achievable.[7]

Experimental Protocol: Evans Auxiliary-Mediated Synthesis of (2R)-2-Bromobutanoic Acid

Materials:

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or the enantiomer for the opposite product)

-

n-Butyllithium

-

Butanoyl chloride

-

Lithium diisopropylamide (LDA)

-

N-Bromosuccinimide (NBS)

-

Lithium hydroxide (B78521)

-

Hydrogen peroxide

-

Diethyl ether

-

Tetrahydrofuran (THF)

-

Hexanes

Procedure:

-

Acylation: To a solution of the oxazolidinone in THF at -78 °C, add n-butyllithium dropwise. After stirring for 15 minutes, add butanoyl chloride and allow the reaction to warm to room temperature. Work up with aqueous ammonium (B1175870) chloride and extract with diethyl ether. Purify the N-butanoyl oxazolidinone by chromatography.

-

Bromination: Dissolve the N-butanoyl oxazolidinone in THF and cool to -78 °C. Add LDA dropwise and stir for 30 minutes to form the lithium enolate. Add a solution of NBS in THF. After stirring for 1 hour at -78 °C, quench with saturated aqueous sodium bicarbonate and extract with diethyl ether. Purify the α-bromo imide by chromatography.

-

Cleavage: Dissolve the α-bromo imide in a mixture of THF and water. Cool to 0 °C and add a solution of lithium hydroxide and hydrogen peroxide. Stir until the reaction is complete. Quench with sodium sulfite (B76179) solution and acidify with HCl. Extract with ethyl acetate (B1210297) to obtain (2R)-2-bromobutanoic acid. The chiral auxiliary can be recovered from the aqueous layer.

-

Reduction to Aldehyde: The resulting (2R)-2-bromobutanoic acid can be converted to (2R)-2-bromobutanal via standard methods, for example, by conversion to the Weinreb amide followed by reduction with DIBAL-H, or by direct reduction of the acid with a mild reducing agent.

Chiral Auxiliary Synthesis Pathway

Caption: Pathway for the synthesis of (2R)-2-bromobutanal using an Evans chiral auxiliary.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a green and highly selective method for separating enantiomers. In this approach, a racemic mixture of a suitable precursor, such as 2-bromobutan-1-ol (B1282357), is subjected to an enzymatic reaction (e.g., acylation) that selectively proceeds for one enantiomer, leaving the other enantiomer unreacted. Lipases are commonly used enzymes for this purpose.[9]

Quantitative Data for Lipase-Catalyzed Kinetic Resolution

| Substrate | Enzyme | Acyl Donor | Conversion (%) | e.e. of remaining alcohol (%) | e.e. of product (%) |

| (R,S)-1-Phenylethanol | Candida antarctica Lipase B | Vinyl acetate | ~50 | >99 | >99 |

| (R,S)-Aryltrimethylsilyl chiral alcohols | Lipase from Pseudomonas fluorescens | Vinyl acetate | 50 | >99 | >99 |

Data from resolutions of analogous chiral alcohols, demonstrating the high enantioselectivity achievable.[9][10]

Experimental Protocol: Lipase-Catalyzed Resolution of (±)-2-Bromobutan-1-ol

Materials:

-

Racemic 2-bromobutan-1-ol

-

Candida antarctica Lipase B (CALB), immobilized

-

Vinyl acetate

-

Hexane

-

Silica (B1680970) gel for chromatography

Procedure:

-

To a solution of racemic 2-bromobutan-1-ol (1.0 mmol) in hexane, add vinyl acetate (1.5 mmol) and immobilized CALB (20 mg).

-

The suspension is shaken at room temperature. The progress of the reaction is monitored by GC or TLC until approximately 50% conversion is reached.

-

The enzyme is removed by filtration and washed with hexane.

-

The solvent is evaporated under reduced pressure.

-

The resulting mixture of unreacted (S)-2-bromobutan-1-ol and the acetylated product, (R)-2-bromobutyl acetate, is separated by flash column chromatography on silica gel.

-

The enantiomeric excess of both the recovered alcohol and the ester is determined by chiral GC or HPLC analysis.

-

The resolved (S)-2-bromobutan-1-ol can then be oxidized to (S)-2-bromobutanal using a mild oxidizing agent such as Dess-Martin periodinane or by Swern oxidation.

Enzymatic Resolution and Oxidation Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Organocatalytic asymmetric alpha-bromination of aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proline-catalyzed asymmetric alpha-amination of aldehydes and ketones--an astonishingly simple access to optically active alpha-hydrazino carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.williams.edu [chemistry.williams.edu]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 9. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to High-Purity 2-Bromobutanal for Chemical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of high-purity 2-Bromobutanal (CAS No. 24764-97-4), a critical reagent in organic synthesis. It details supplier specifications, its pivotal role as a versatile building block, and an exemplary experimental protocol for its application in heterocyclic synthesis. This guide is intended to assist researchers in sourcing high-quality material and effectively employing it in the laboratory.

Introduction to 2-Bromobutanal

2-Bromobutanal is a halogenated aldehyde with the molecular formula C₄H₇BrO.[1][2] Its structure, featuring a reactive aldehyde group and a bromine atom on the alpha-carbon, makes it a highly valuable intermediate for creating diverse molecular architectures.[1][2] This dual reactivity allows for a wide array of chemical transformations, including nucleophilic substitution at the carbon-bromine bond and nucleophilic addition to the carbonyl group.[2]

These properties make 2-Bromobutanal a key starting material in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] It is notably used as a building block for non-nucleoside analogues, a class of compounds investigated for their potential antiviral and antitumor properties.[1][2]

Supplier and Chemical Purity Data

Sourcing high-purity 2-Bromobutanal is crucial for reproducible and successful experimental outcomes. The quality of the starting material can significantly impact reaction yield, impurity profiles, and the overall success of a synthetic campaign. Below is a summary of key chemical properties and available purity grades from various suppliers.

Table 1: Chemical and Physical Properties of 2-Bromobutanal

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 24764-97-4 | [1][2][3][4] |

| Molecular Formula | C₄H₇BrO | [1][2][3][4] |

| Molecular Weight | 151.00 g/mol | [1][2][3][4] |

| IUPAC Name | 2-bromobutanal | [1][3] |

| SMILES | CCC(C=O)Br | [1][3][4] |

| InChI Key | HAIGSNHRJAADFJ-UHFFFAOYSA-N |[1][2][3] |

Table 2: Comparison of High-Purity 2-Bromobutanal Suppliers

| Supplier | Purity Specification | Notes |

|---|---|---|

| Aldlab Chemicals | 95% | Certificate of Analysis and MSDS available upon request.[4] |

| Molport | ≥95% | Available from multiple suppliers on the platform.[5] |

| Benchchem | High-Purity | Intended for research use only.[2] |

| Smolecule | Not Specified | Catalog No. S686174.[1] |

Logical Workflows and Reaction Pathways

Workflow for Sourcing and Qualification of a Chemical Reagent

The process of selecting and procuring a high-purity chemical like 2-Bromobutanal for research, particularly in drug development, requires a systematic approach to ensure quality and consistency.

Caption: A logical workflow for the identification, evaluation, and procurement of high-purity chemical reagents.

Key Synthetic Transformations of 2-Bromobutanal

The dual reactivity of 2-Bromobutanal makes it a versatile synthon. The electrophilic aldehyde carbon and the carbon bearing the bromine atom are both susceptible to nucleophilic attack, opening pathways to a variety of molecular scaffolds.

Caption: Key reaction pathways illustrating the synthetic utility of 2-Bromobutanal.

Exemplary Experimental Protocol: Synthesis of a Pyrimidine (B1678525) Derivative

The reaction between α-halo aldehydes and thiourea (B124793) or its derivatives is a fundamental method for constructing heterocyclic systems, which are prevalent in medicinal chemistry. Pyrimidine rings, in particular, are core structures in numerous therapeutic agents.[1] The following protocol describes a representative synthesis of a 2-amino-4-ethyl-5-methylpyrimidine derivative, adapted from general principles of pyrimidine synthesis.

Reaction Scheme: 2-Bromobutanal reacts with thiourea in a cyclocondensation reaction. The initial nucleophilic attack by a nitrogen atom of thiourea on the aldehyde carbon, followed by intramolecular substitution of the bromine and subsequent dehydration/oxidation, yields the pyrimidine ring.

Materials:

-

2-Bromobutanal (1.0 eq)

-

Thiourea (1.1 eq)

-

Sodium ethoxide (2.2 eq)

-

Anhydrous Ethanol (B145695) (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add anhydrous ethanol.

-

Base Addition: Carefully add sodium ethoxide to the ethanol and stir until fully dissolved.

-

Thiourea Addition: Add thiourea to the sodium ethoxide solution and stir for 15 minutes at room temperature.

-

Substrate Addition: Dissolve 2-Bromobutanal in a minimal amount of anhydrous ethanol and add it dropwise to the stirring reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute aqueous acid solution (e.g., 1M HCl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure pyrimidine derivative.

This protocol serves as a foundational method. Researchers may need to optimize reaction times, temperatures, and purification techniques based on the specific substrate and desired product.

References

- 1. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]

- 3. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Safe Handling and Storage of 2-Bromobutanal: A Technical Guide

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Bromobutanal could be located during the compilation of this guide. The following information is based on the chemical properties of 2-Bromobutanal, general knowledge of α-bromoaldehydes, and safety data for the closely related compound, 2-bromobutane. This guide is intended for use by trained research, scientific, and drug development professionals. All procedures should be conducted with a thorough understanding of the potential hazards and in strict adherence to institutional safety protocols.

Chemical and Physical Properties

2-Bromobutanal is an organic compound that is expected to be a colorless to pale-yellow liquid.[1] As an α-bromoaldehyde, it possesses two reactive functional groups: an aldehyde and a carbon-bromine bond, making it a versatile intermediate in organic synthesis.[1]

| Property | Value | Source |

| Molecular Formula | C₄H₇BrO | [1][2] |